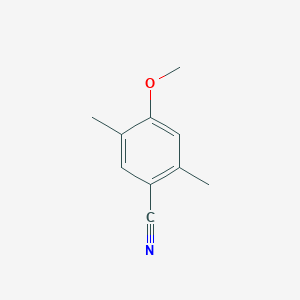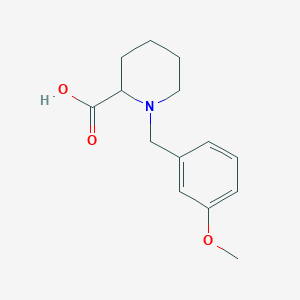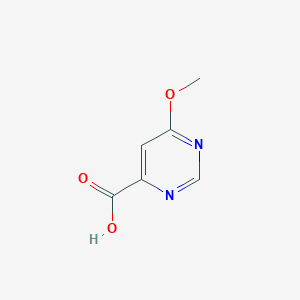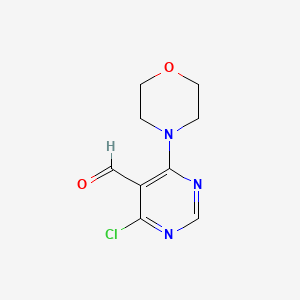
4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the morpholine ring attached to the pyrimidine core adds to its versatility in chemical reactions, making it a valuable intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium reagents. This method is noted for its efficiency and versatility, allowing for the functionalization of the pyrimidine core at the C-4 and C-6 positions . Additionally, cyclocondensation reactions have been employed to synthesize various heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,8]naphthyridines, starting from similar chloro-substituted pyrimidinecarbaldehydes .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in 2-amino-4-chloro-6-morpholinopyrimidine. This compound can crystallize into two polymorphs, both in the P2(1)/c space group, with different hydrogen bonding patterns forming sheets or complex chains in the crystal lattice . Such polymorphism can significantly affect the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, Vilsmeier-Haack reactions have been used to synthesize carbaldehydes, which can then be further reacted to produce chalcones and dipyrazolopyridines . Cyclocondensation reactions are also common, leading to the formation of various heterocyclic compounds . Moreover, the chloro group in these compounds can be displaced by nucleophilic substitution, allowing for the introduction of different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde and its derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. The polymorphism of related compounds suggests that the physical properties can vary significantly depending on the crystalline form. The reactivity of these compounds is also determined by the substituents present on the pyrimidine ring, which can dictate the types of chemical reactions they can undergo .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
Researchers have developed methods to synthesize 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, demonstrating the compound's utility in generating bioactive molecules. Martínez et al. (2012) described an efficient and versatile palladium-catalyzed cross-coupling reaction using triorganoindium reagents, enabling the production of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions (Martínez et al., 2012).
Pharmaceutical Research and Inhibitors
Hobbs et al. (2019) highlighted the compound's role in drug development, particularly as a privileged pharmacophore for PI3K and PIKKs inhibition. The study emphasized the morpholine group's importance in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome (Hobbs et al., 2019).
Chemical Transformations and Reactions
Karimian et al. (2017) explored cyclocondensation reactions involving morpholinopyrimidine derivatives, leading to new compounds with potential biological applications. This work demonstrates the compound's versatility in chemical transformations (Karimian et al., 2017).
Novel Synthesis Methods
An improved synthesis approach for producing 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, was described by Samano et al. (2000). This method showcases the compound's relevance in synthesizing molecules with potential therapeutic benefits (Samano et al., 2000).
Exploration of Anticancer Properties
Gaonkar et al. (2018) investigated the anticancer activity of 4-methyl-6-morpholinopyrimidine derivatives, revealing potent effects against various human cancer cell lines. This research underlines the compound's potential in the development of new anticancer therapies (Gaonkar et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-7(5-14)9(12-6-11-8)13-1-3-15-4-2-13/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFLPSPKKFXHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392192 |
Source


|
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde | |
CAS RN |
54503-94-5 |
Source


|
| Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

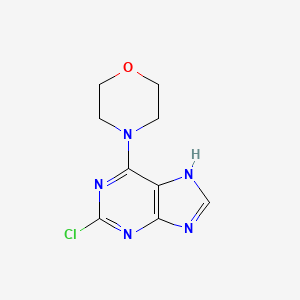
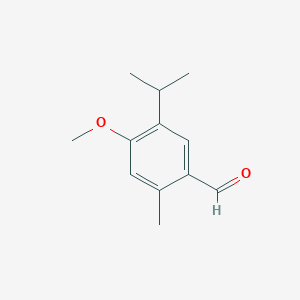

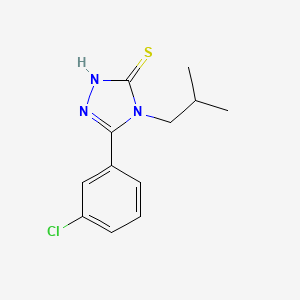
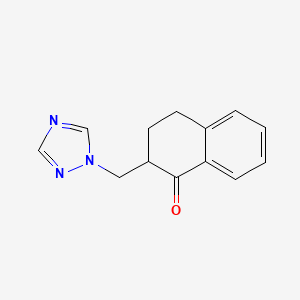
![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)

